molecular formula C10H10F2O B13941575 (R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol

(R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B13941575
M. Wt: 184.18 g/mol
InChI Key: GEYJIPILMJVWRT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral organic compound characterized by the presence of two fluorine atoms and a hydroxyl group on a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Fluorination: Introduction of fluorine atoms at the 6 and 8 positions can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Reduction: The naphthalene ring is then reduced to a tetrahydronaphthalene ring using hydrogenation catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for fluorination and hydrogenation steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-one.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated structure makes it useful in fluorine-19 nuclear magnetic resonance (NMR) studies.

Medicine

In medicinal chemistry, ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is investigated for its potential as a pharmaceutical intermediate. Its chiral nature and functional groups make it a candidate for the development of drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol: The racemic mixture of the compound.

    6,8-dichloro-1,2,3,4-tetrahydronaphthalen-2-ol: A similar compound with chlorine atoms instead of fluorine.

    6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-one: The oxidized form of the compound.

Uniqueness

®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its chiral nature and the presence of both fluorine atoms and a hydroxyl group. This combination of features provides distinct reactivity and binding properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

(2R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C10H10F2O/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4,8,13H,1-2,5H2/t8-/m1/s1

InChI Key

GEYJIPILMJVWRT-MRVPVSSYSA-N

Isomeric SMILES

C1CC2=C(C[C@@H]1O)C(=CC(=C2)F)F

Canonical SMILES

C1CC2=C(CC1O)C(=CC(=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.